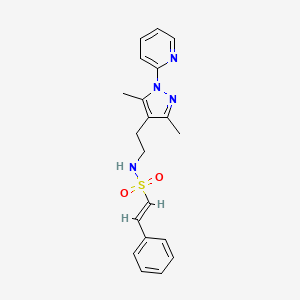![molecular formula C13H14N2O2S B2488138 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid CAS No. 1132673-09-6](/img/structure/B2488138.png)
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinolinylmethylsulfanyl compounds involves specialized conditions, including the use of specific heterogeneous copper catalysts due to the low reactivity of certain aryl bromides. For instance, the synthesis of antileukotrienic agents involves catalytic hydrogenation on Pd/C in the presence of a sulfanyl group, highlighting the intricate methods required for such compounds (Jampílek et al., 2004).
Molecular Structure Analysis
The molecular structure of amino acid derivatives, including those with quinolinylmethylsulfanyl groups, is confirmed through techniques such as elemental analyses, NMR (1H and 13C), indicating a complex structure that involves specific functional groups crucial for their chemical behavior and potential biological activity (El Rayes et al., 2019).
Chemical Reactions and Properties
The chemical reactions involving quinolinylmethylsulfanyl compounds are diverse, including their role in synthesizing potential antileukotrienic drugs, where their interaction with other molecules under specific conditions can lead to compounds with significant biological activity (Kuchař et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are studied to understand their behavior in various environments. For example, amino alcohol salts with quinaldinate exhibit different hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs and polymorphism (Podjed & Modec, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, are crucial for synthesizing and modifying these compounds. The sulfanyl group's presence significantly impacts the compounds' reactivity, leading to a wide range of potential chemical transformations and applications (Shiraiwa et al., 1998).
Applications De Recherche Scientifique
Synthesis and Potential Applications
- Jampílek et al. (2004) synthesized compounds structurally similar to 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid for potential use as antileukotrienic drugs. Their research explored the synthesis process and evaluated the antiplatelet activity of these compounds (Jampílek et al., 2004).
- Ruschak et al. (2016) synthesized new amides containing the quinoline-4-one moiety, similar to 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid. Their study focused on expanding the molecular diversity of these compounds (Ruschak et al., 2016).
Structural and Chemical Properties
- Podjed and Modec (2022) investigated the hydrogen bonding and polymorphism in amino alcohol salts with quinaldinate, a compound related to 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid. This study provided insights into the structural properties of these compounds (Podjed & Modec, 2022).
- Wei et al. (2006) explored the development of tridentate ligands derived from quinoline for fluorescence applications, indicating potential research applications in molecular recognition and imaging (Wei et al., 2006).
Potential Therapeutic Applications
- Doláková et al. (2005) synthesized derivatives of 2-Amino-3-[(purin-9-yl)propanoic acids] substituted with a sulfanyl group, demonstrating immunostimulatory and immunomodulatory potency, indicating potential therapeutic applications (Doláková et al., 2005).
- Rahman et al. (2005) synthesized novel compounds structurally related to 2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid and discussed their stereochemistry and biological activity, including potential anticancer properties (Rahman et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-amino-3-(quinolin-8-ylmethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-11(13(16)17)8-18-7-10-4-1-3-9-5-2-6-15-12(9)10/h1-6,11H,7-8,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSXQFGNGPYFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CSCC(C(=O)O)N)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2488056.png)
![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)
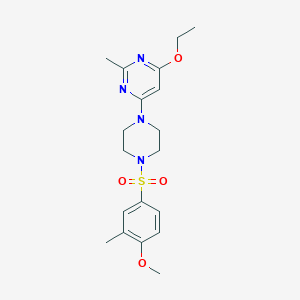
![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2488064.png)
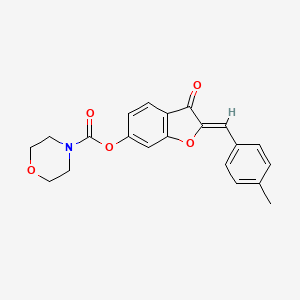
![1-ethyl-3-methyl-5-thioxo-6-(p-tolyl)-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2488068.png)
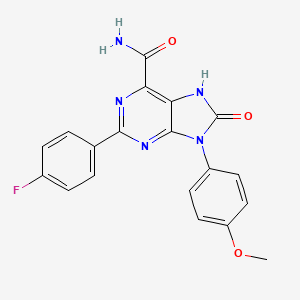
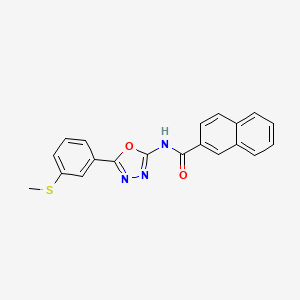

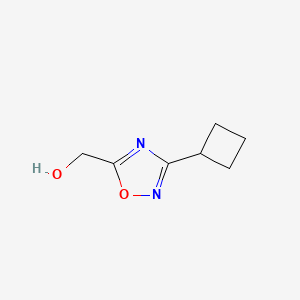
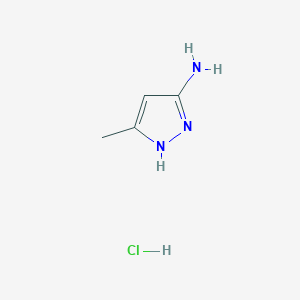
![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)
